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Compound of Interest

Compound Name: YX-2-107

Cat. No.: B10821831

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive information and guidance on the in vivo metabolic stability of
YX-2-107.

Frequently Asked Questions (FAQS)

Q1: What is the in vivo half-life of YX-2-1077

Al: In a mouse pharmacokinetic (PK) study, YX-2-107 demonstrated a half-life of 1 hour
following intraperitoneal (IP) administration.[1]

Q2: What is the pharmacokinetic profile of YX-2-107 in mice?

A2: Following a single 10 mg/kg IP dose in C57BL/6j mice, YX-2-107 reached a maximum
plasma concentration (Cmax) of 741 nM. This concentration is approximately 150 times greater
than its IC50 for CDK6 degradation. The compound was cleared from the plasma within 4
hours.[2][3][4][5]

Q3: How does the in vitro metabolic stability of YX-2-107 in mouse liver microsomes compare
to its in vivo half-life?

A3: YX-2-107 exhibits good metabolic stability in mouse liver microsomes with a half-life of 35
minutes.[5] This is comparable to palbociclib, which has a half-life of 56 minutes in the same
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system.[5] The shorter in vivo half-life of 1 hour suggests that factors other than hepatic
metabolism may contribute to its clearance in the whole animal.

Q4: What is the mechanism of action of YX-2-1077

A4: YX-2-107 is a Proteolysis Targeting Chimera (PROTAC) that selectively targets Cyclin-
Dependent Kinase 6 (CDK®6) for degradation.[1][6] It also possesses inhibitory activity against
the kinase function of CDK4 and CDK®6.[5] This dual action leads to the suppression of
downstream signaling pathways, including the phosphorylation of the Retinoblastoma (RB)
protein and the expression of the transcription factor FOXML1.[1][3][4][5][6]

Q5: In which animal models has the in vivo activity of YX-2-107 been evaluated?

A5: The in vivo pharmacokinetics and efficacy of YX-2-107 have been studied in C57BL/6] mice
and in NRG-SGM3 mice used as a xenograft model for Philadelphia chromosome-positive
acute lymphoblastic leukemia (Ph+ ALL).[3][5]
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Issue

Possible Cause

Recommendation

Observed in vivo efficacy is
lower than expected based on

in vitro potency.

Suboptimal pharmacokinetic
properties, such as rapid
clearance, may be limiting drug
exposure at the target site. The
reported in vivo half-life is 1
hour.[1]

Consider alternative dosing
regimens, such as more
frequent administration or a
different route of
administration, to maintain
plasma concentrations above
the therapeutic threshold.
Further formulation
development could also
improve the pharmacokinetic

profile.

Difficulty replicating the
reported Cmax of 741 nM with
a 10 mg/kg IP dose.

Variations in experimental
conditions, such as the vehicle
used for administration, the
specific mouse strain, or the
analytical method for plasma
concentration determination,

can influence results.

Ensure the experimental
protocol aligns with published
studies. Use a validated
bioanalytical method for
quantifying YX-2-107 in
plasma. It is also important to
confirm the purity and stability

of the compound being used.

High variability in
pharmacokinetic parameters

between individual animals.

Factors such as age, sex, and
health status of the animals
can contribute to variability.
The intraperitoneal route of
administration can also lead to
more variable absorption
compared to intravenous

administration.

Use a sufficient number of
animals per group to ensure
statistical power. Standardize
the experimental procedures
and use animals of the same

age, sex, and health status.

Compound appears to have
poor metabolic stability in your

in vivo model.

While YX-2-107 shows good
stability in mouse liver
microsomes, other metabolic
pathways or clearance
mechanisms (e.g., renal
clearance) may be

predominant in vivo.

Conduct a more
comprehensive
pharmacokinetic study to
determine the primary
clearance mechanisms. This
could involve analyzing urine

and feces for the parent
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compound and potential

metabolites.
Quantitative Data Summary

Species/IMo  Administrat

Parameter Value ] Dose Source
del ion Route

In Vivo Half- Intraperitonea .

) 1 hour Mouse Not specified [1]

life (t¥2) [ (IP)

Max Plasma ) ]

] C57BL/6j Intraperitonea

Concentratio 741 nM 10 mg/kg [21[31[41[5]
Mouse I (IP)

n (Cmax)

Time to
C57BL/6j Intraperitonea

Clearance 4 hours 10 mg/kg [21[31[4]
Mouse I (IP)

from Plasma

In Vitro Half-

life (Mouse ]

] 35 minutes Mouse N/A N/A [5]
Liver

Microsomes)

Experimental Protocols

In Vivo Pharmacokinetic Study in Mice

Animal Model: C57BL/6j mice.[3][5]

o Compound Administration: YX-2-107 is administered via a single intraperitoneal (IP)
injection.[2][3][4][5]

o Dose: 10 mg/kg.[2][3][4][5]

o Sample Collection: Blood samples are collected at various time points post-administration to
determine the plasma concentration of YX-2-107 over time.
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e Analysis: Plasma concentrations of YX-2-107 are measured using a validated bioanalytical
method (e.g., LC-MS/MS). The pharmacokinetic parameters, including Cmax and half-life,
are then calculated from the plasma concentration-time profile.

In Vivo Efficacy Study in a Ph+ ALL Xenograft Model

Animal Model: NRG-SGM3 mice with Ph+ ALL xenografts.[3]
e Compound Administration: YX-2-107 is administered intraperitoneally (IP).[2][3][4]
e Dosing Regimen: 150 mg/kg, administered once daily for 3 days.[2][3][4]

» Efficacy Endpoints: The anti-leukemic activity is assessed by measuring the suppression of
Ph+ ALL proliferation.[2] Downstream target engagement can be evaluated by measuring the
suppression of phospho-RB and FOXM1 expression and the degradation of CDK®6 in tumor

tissue.[1]
Visualizations
Efficacy Study
NRG-SGM3 Mice 150 mg/kg IP [Assess Tumor Growthj
(Ph+ ALL Xenograft) (daily for 3 days) & Biomarkers

Pharmacokinetic Study

[ C57BL/6j Mice 10 mg/kg IP Dose Blood Sampling LC-MS/MS AnalysisHDetermine Cmax, tl/zj}

Click to download full resolution via product page

Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies of YX-2-107.
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Caption: Simplified signaling pathway of YX-2-107 action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. Targeting the CDK6 Dependence of Ph+ Acute Lymphoblastic Leukemia - PMC
[pmc.ncbi.nlm.nih.gov]

e 2. cancer-research-network.com [cancer-research-network.com]
o 3. medchemexpress.com [medchemexpress.com]
e 4.YX-2-107 | CDK | TargetMol [targetmol.com]

o 5. Selective inhibition of Ph-positive ALL cell growth through kinase-dependent and -
independent effects by CDK6-specific PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

e 6. medkoo.com [medkoo.com]

 To cite this document: BenchChem. [YX-2-107 In Vivo Metabolic Stability Technical Support
Center]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10821831#yx-2-107-metabolic-stability-in-in-vivo-
studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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